(1,1-Dimethylethyl)phenylphosphinic chloride
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Overview
Description
(chloro-tert-butyl-phosphoryl)benzene is an organophosphorus compound characterized by the presence of a benzene ring substituted with a chloro-tert-butyl-phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chloro-tert-butyl-phosphoryl)benzene typically involves the reaction of tert-butylphosphine with a chlorinating agent in the presence of a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (chloro-tert-butyl-phosphoryl)benzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
(chloro-tert-butyl-phosphoryl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, leading to substitution reactions.
Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus and affecting the overall reactivity of the compound.
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, phosphoryl compounds, and reduced or oxidized phosphorus-containing species .
Scientific Research Applications
(chloro-tert-butyl-phosphoryl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of (chloro-tert-butyl-phosphoryl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles and forming a carbocation intermediate, which is then stabilized by the loss of a proton.
Oxidation and Reduction: The phosphoryl group undergoes changes in oxidation state, affecting the compound’s reactivity and interactions with other molecules.
Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar in structure but lacks the phosphoryl group, making it less reactive in certain chemical reactions.
Chlorobenzene: Contains a chloro group but lacks the tert-butyl and phosphoryl groups, resulting in different reactivity and applications.
Phosphorylbenzene: Contains a phosphoryl group but lacks the tert-butyl and chloro groups, leading to different chemical properties and uses.
Uniqueness
(chloro-tert-butyl-phosphoryl)benzene is unique due to the presence of both the chloro and tert-butyl-phosphoryl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Biological Activity
(1,1-Dimethylethyl)phenylphosphinic chloride, also known as a phosphinic acid derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a phosphinic group attached to a phenyl ring and an isopropyl substituent, which influences its reactivity and biological interactions.
The molecular formula for this compound is C10H13ClOP. Its structure can be depicted as follows:
Where R represents the phenyl group and R2 denotes the isopropyl group.
Biological Activities
Research indicates that phosphinic acid derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that phosphinic compounds can inhibit the growth of various bacterial and fungal strains. For instance, this compound demonstrated effectiveness against plant pathogens, indicating potential agricultural applications .
- Antioxidant Properties : The antioxidant capacity of phosphinic derivatives is significant, contributing to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit specific enzymes such as ATP synthase in fungi, highlighting its potential as an antifungal agent .
Case Studies and Research Findings
Recent research has focused on the biological activity of this compound through various methodologies:
1. Antifungal Activity
A study investigated the antifungal properties of Kutzneria sp. strain TSII, which produced metabolites including this compound. The compound showed significant inhibition of fungal mycelial growth in vitro, suggesting its utility in managing plant diseases .
2. Antioxidant Activity Assessment
The antioxidant activity was assessed using various assays such as DPPH and reducing power assays. The results indicated that this compound exhibited substantial free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .
Data Table: Biological Activities Overview
Properties
CAS No. |
4923-85-7 |
---|---|
Molecular Formula |
C10H14ClOP |
Molecular Weight |
216.64 g/mol |
IUPAC Name |
[tert-butyl(chloro)phosphoryl]benzene |
InChI |
InChI=1S/C10H14ClOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
URNNRLLBSQXWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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